4-[(oxetan-3-yl)amino]phenol
Description
4-[(Oxetan-3-yl)amino]phenol (CAS: 1512044-16-4) is a phenolic compound featuring an oxetane ring linked via an amino group to a para-substituted phenol. With a molecular weight of 165.2 g/mol and a purity of ≥95%, it is primarily utilized in laboratory settings for synthetic and pharmaceutical research . Its structure combines the hydrogen-bonding capacity of the phenolic hydroxyl group with the strained oxetane ring, which may influence solubility and reactivity .
Properties
CAS No. |
1512044-16-4 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(oxetan-3-yl)amino]phenol typically involves the formation of the oxetane ring followed by its attachment to the amino group and subsequent connection to the phenol group. One common method involves the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the oxetane ring can be synthesized via [2+2] cycloaddition reactions, such as the Paternò–Büchi reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[(oxetan-3-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-[(oxetan-3-yl)amino]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-[(oxetan-3-yl)amino]phenol involves its interaction with specific molecular targets. The oxetane ring’s strained structure allows it to act as a good hydrogen-bond acceptor and donor, facilitating interactions with biological molecules. This can lead to the modulation of enzyme activities or receptor binding, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The following compounds share core structural motifs with 4-[(oxetan-3-yl)amino]phenol but differ in substituents on the aromatic ring or oxetane moiety:
Key Observations:
- Electronic Effects: Substituents like fluorine (20b) and methoxy (20d) alter electron density, impacting reactivity. The electron-withdrawing -F groups in 20b may reduce phenolic -OH acidity compared to the methoxy donor in 20d .
Physicochemical Properties
- Molecular Weight : The target compound (165.2 g/mol) is smaller than analogs like 20b (353.1 g/mol) and 22 (242.3 g/mol), suggesting better bioavailability .
- Solubility: Polar substituents (e.g., -OH in 22, -OCH₃ in 20d) enhance water solubility, whereas hydrophobic groups (e.g., difluorophenyl in 20b) reduce it. The target compound’s amino group may improve solubility in polar solvents .
Spectral Characterization
- ¹H-NMR : The oxetane protons in all compounds resonate near 5.1–5.2 ppm. Aromatic protons vary based on substitution:
- MS Data : ESI-MS confirms molecular ions (e.g., [M−H]⁻ at 352.0 for 20b) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
